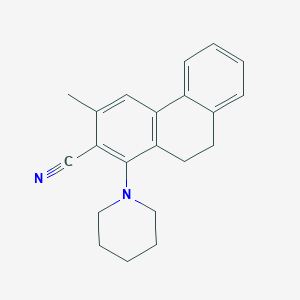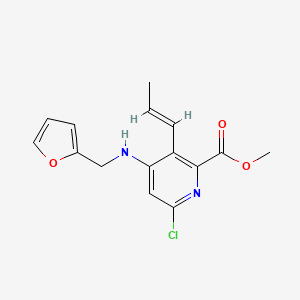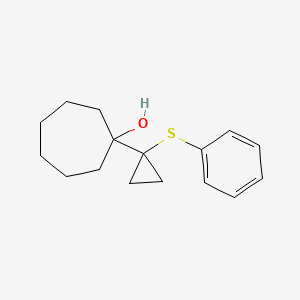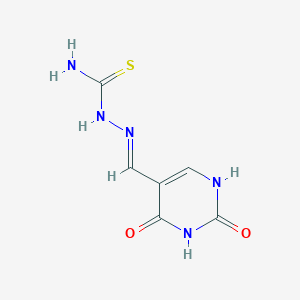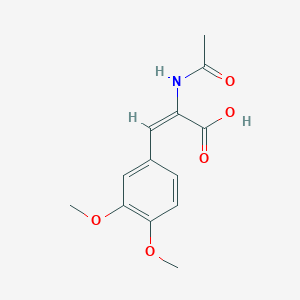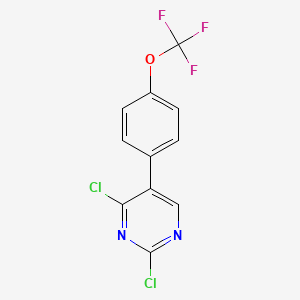
2,4-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and a 4-(trifluoromethoxy)phenyl group at position 5
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichloropyrimidine and 4-(trifluoromethoxy)phenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields .
化学反应分析
Types of Reactions
2,4-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cross-Coupling Reactions: Besides Suzuki-Miyaura coupling, it can participate in other cross-coupling reactions like Heck and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the specific reaction and reagents used. For example, nucleophilic substitution with an amine would yield a 2,4-diamino-5-(4-(trifluoromethoxy)phenyl)pyrimidine derivative .
科学研究应用
2,4-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a tool compound for studying the biological activity of pyrimidine derivatives and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 2,4-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine depends on its specific application:
Kinase Inhibition: In medicinal chemistry, it may act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby blocking its activity.
Electronic Properties: In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices.
相似化合物的比较
Similar Compounds
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Similar structure but lacks the phenyl group, which affects its reactivity and applications.
4-(Trifluoromethoxy)phenylboronic Acid: Used as a precursor in the synthesis of the target compound.
Trifluoromethylpyridines: These compounds share the trifluoromethyl group but have different ring structures and properties.
Uniqueness
2,4-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine is unique due to the combination of its pyrimidine core and the 4-(trifluoromethoxy)phenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological or material functions.
属性
分子式 |
C11H5Cl2F3N2O |
|---|---|
分子量 |
309.07 g/mol |
IUPAC 名称 |
2,4-dichloro-5-[4-(trifluoromethoxy)phenyl]pyrimidine |
InChI |
InChI=1S/C11H5Cl2F3N2O/c12-9-8(5-17-10(13)18-9)6-1-3-7(4-2-6)19-11(14,15)16/h1-5H |
InChI 键 |
BBTSPMREDLDYMV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2Cl)Cl)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


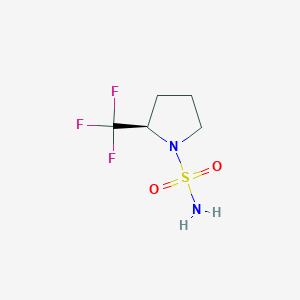
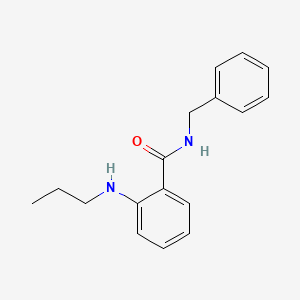

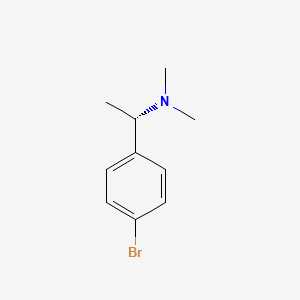
![methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate](/img/structure/B13094372.png)
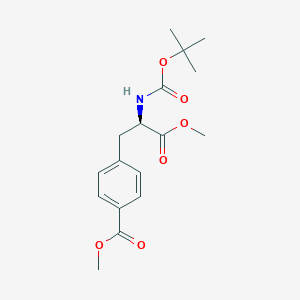
![6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B13094379.png)
![2H-imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13094397.png)

